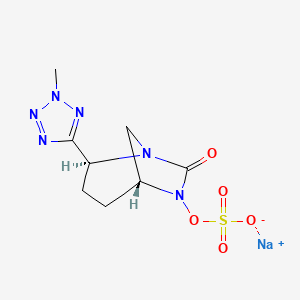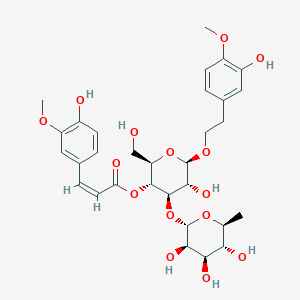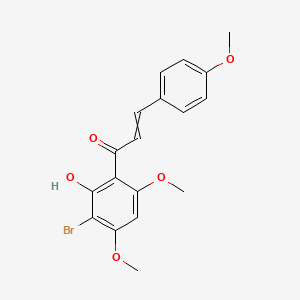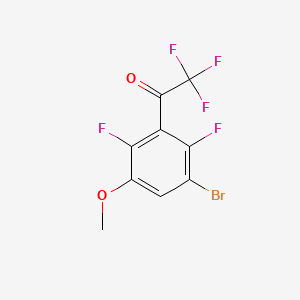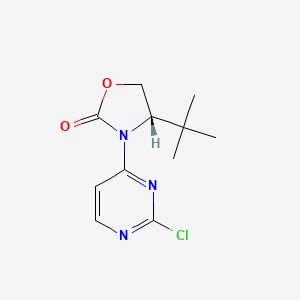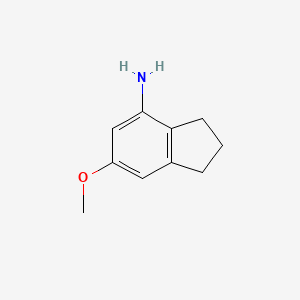
5,5-Bis(diethoxyphosphoryl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate is a chemical compound with the molecular formula C13H28O8P2 and a molecular weight of 374.3 g/mol It is known for its unique structure, which includes two phosphonate groups and a carboxyl group attached to a pentylene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate typically involves the reaction of diethyl phosphite with a suitable carboxylic acid derivative under controlled conditions. One common method involves the use of pentanoic acid, which reacts with diethyl phosphite in the presence of a catalyst to form the desired bisphosphonate compound . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The phosphonate groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonate groups under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential in treating bone-related diseases due to its ability to bind to calcium.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of Tetraethyl-5-carboxypentylene-1,1-bisphosphonate involves its interaction with specific molecular targets. The compound’s phosphonate groups can bind to metal ions, such as calcium, which is crucial for its role in bone metabolism. This binding inhibits the activity of osteoclasts, cells responsible for bone resorption, thereby reducing bone loss . Additionally, the carboxyl group may participate in hydrogen bonding and electrostatic interactions with biological molecules, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethyl-4-carboxybutylene-1,1-bisphosphonate
- Tetraethyl vinylidene phosphonate
- Tetraethyl 2,5-dihydroxy-1,4-bisphosphonate
Uniqueness
Tetraethyl-5-carboxypentylene-1,1-bisphosphonate is unique due to its specific structural features, including the pentylene chain and the presence of both carboxyl and bisphosphonate groups. These features confer distinct chemical reactivity and biological activity compared to other bisphosphonates. Its ability to bind to calcium and inhibit osteoclast activity makes it particularly valuable in medical applications .
Propiedades
Fórmula molecular |
C13H28O8P2 |
|---|---|
Peso molecular |
374.30 g/mol |
Nombre IUPAC |
5,5-bis(diethoxyphosphoryl)pentanoic acid |
InChI |
InChI=1S/C13H28O8P2/c1-5-18-22(16,19-6-2)13(11-9-10-12(14)15)23(17,20-7-3)21-8-4/h13H,5-11H2,1-4H3,(H,14,15) |
Clave InChI |
BDMWIPYJXPCHIM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CCCC(=O)O)P(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


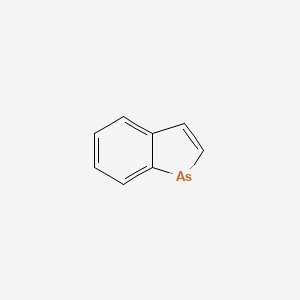

![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
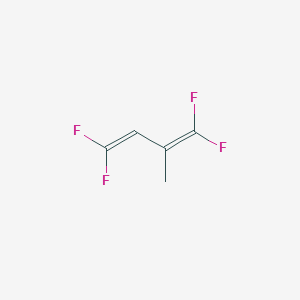
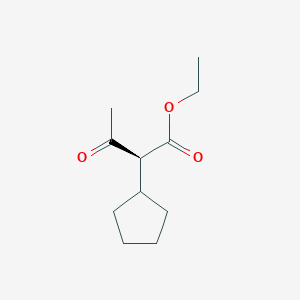


![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
